molecular formula C18H25FN2O B5124700 2-Cyclopentyl-1-[3-(4-fluoroanilino)piperidin-1-yl]ethanone

2-Cyclopentyl-1-[3-(4-fluoroanilino)piperidin-1-yl]ethanone

Cat. No.: B5124700
M. Wt: 304.4 g/mol
InChI Key: LKESMAAVRLRSPF-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-[3-(4-fluoroanilino)piperidin-1-yl]ethanone is a complex organic compound featuring a cyclopentyl group, a piperidine ring, and a fluoroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1-[3-(4-fluoroanilino)piperidin-1-yl]ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclopentanone with piperidine under acidic conditions to form the intermediate 1-(piperidin-1-yl)cyclopentanol. This intermediate is then reacted with 4-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1-[3-(4-fluoroanilino)piperidin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoroaniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Cyclopentyl-1-[3-(4-fluoroanilino)piperidin-1-yl]ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-[3-(4-fluoroanilino)piperidin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and fluoroaniline moiety are key functional groups that enable binding to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Trifluoroacetyl piperidine: Shares the piperidine ring but differs in the substituents attached to it.

    2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone: Similar structure but with a bromine atom instead of a fluoro group.

    2-Cyclopentyl-1-(3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-phenyl-1-pyrrolidinyl)ethanone: Contains a similar cyclopentyl and piperidine structure but with additional functional groups.

Uniqueness

2-Cyclopentyl-1-[3-(4-fluoroanilino)piperidin-1-yl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoroaniline moiety, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-cyclopentyl-1-[3-(4-fluoroanilino)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O/c19-15-7-9-16(10-8-15)20-17-6-3-11-21(13-17)18(22)12-14-4-1-2-5-14/h7-10,14,17,20H,1-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKESMAAVRLRSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCCC(C2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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